molecular formula C8H8BrN3 B1376687 6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1216309-40-8

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B1376687
CAS No.: 1216309-40-8
M. Wt: 226.07 g/mol
InChI Key: JCNKLKPIXFOJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine (CAS 1216309-40-8) is a brominated imidazo[1,2-a]pyridine derivative with the molecular formula C₈H₈BrN₃ and a molecular weight of 226.07 g/mol. This compound is characterized by a bromine atom at position 6, a methyl group at position 2, and an amine group at position 3 of the imidazo[1,2-a]pyridine scaffold. It is primarily utilized in medicinal chemistry research due to the versatility of the imidazo[1,2-a]pyridine core, which is known for its broad biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine can be achieved through several methods. One common approach involves the halogenation of 2-methylimidazo[1,2-a]pyridine. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position .

Another method involves the use of copper-catalyzed reactions. For instance, copper bromide-mediated aerobic oxidative synthesis can be employed to achieve the desired bromination .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions. These reactions are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical and Biochemical Properties

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine possesses the following chemical properties:

  • Molecular Formula : C8_8H8_8N3_3Br
  • Molecular Weight : 226.07 g/mol
  • Solubility : Soluble in various organic solvents, with specific solubility conditions for stock solutions.

The compound's structure includes a bromine atom at the 6th position and a methyl group at the 2nd position of the imidazo[1,2-a]pyridine ring, contributing to its reactivity and interaction with biological targets.

Medicinal Chemistry Applications

1. Antimicrobial Activity
this compound has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Its mechanism involves interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect bacterial metabolism and survival .

2. Anticancer Potential
Research indicates that this compound can induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial membrane potential. It modulates critical signaling pathways such as MAPK and PI3K/Akt, which are essential for cell growth and survival . This property makes it a promising candidate for developing novel anticancer therapies.

3. Antiviral Properties
Preliminary studies suggest that this compound may also possess antiviral activity. Its interactions with specific viral proteins could inhibit viral replication, although further research is necessary to elucidate these mechanisms fully .

Biological Studies

1. Enzyme Interaction Studies
The compound's ability to interact with various enzymes makes it valuable in biochemical research. It has been observed to bind to protein kinases, influencing their activity and potentially modulating signaling pathways involved in disease processes .

2. Structure-Activity Relationship (SAR) Studies
As a scaffold for drug development, this compound is used in SAR studies to explore modifications that enhance its biological activity or reduce toxicity. This approach aids in optimizing lead compounds for therapeutic applications .

Material Science Applications

Due to its unique structural properties, this compound is also explored in material science. Its potential applications include:

  • Synthesis of Novel Materials : The compound can participate in coupling reactions (e.g., Suzuki-Miyaura coupling) to create complex organic materials with desirable properties .

Summary of Key Applications

Application AreaSpecific UsesMechanism/Action
Medicinal ChemistryAntimicrobial (MDR-TB/XDR-TB), AnticancerEnzyme interaction; apoptosis induction
Biological StudiesEnzyme interaction studiesModulation of signaling pathways
Material ScienceSynthesis of novel materialsCoupling reactions

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery. Below is a detailed comparison of 6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine with structurally related analogs, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Group Variations

Key Compounds for Comparison:

8-Methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) Substituents: Methyl at C-8, 4-(methylsulfonyl)phenyl at C-2, p-tolylamino at C-3. Activity: Potent COX-2 inhibitor (IC₅₀ = 0.07 µM, selectivity index = 508.6) . SAR Insight: The 8-methyl group enhances COX-2 selectivity by sterically hindering COX-1 binding .

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine

  • Substituents : Bromo at C-6, 4-bromophenyl at C-2.
  • Application : Used in crystallography studies; bromine atoms facilitate molecular packing analysis .

2-(Pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine Substituents: Pyridin-2-yl at C-2, bulky alkylamino at C-3. Activity: Anti-parasitic activity against Leishmania spp. .

5-Methylimidazo[1,2-a]pyridin-3-amine

  • Substituents : Methyl at C-5, amine at C-3.
  • SAR Insight : Lacks bromine, reducing lipophilicity compared to the target compound .

Insights:

  • Positional Effects : Bromine at C-6 (as in the target compound) vs. methyl at C-8 (in 5n) significantly alters steric and electronic profiles, impacting target engagement .
  • C-3 Amino Group: The unsubstituted amine in the target compound contrasts with aryl- or alkyl-substituted amines in analogs, affecting hydrogen bonding and solubility .

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Stability
This compound 226.07 2.1 0.5 (DMSO) Stable at -80°C for 6 months
5-Methylimidazo[1,2-a]pyridin-3-amine 147.17 1.3 1.2 (DMSO) Higher aqueous solubility due to lower lipophilicity
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine 336.03 3.5 0.1 (DMSO) Bromine increases molecular weight and lipophilicity

Biological Activity

Overview

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly those involving multidrug-resistant pathogens.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the formation of reactive intermediates that may affect DNA and protein functions.
  • Apoptosis Induction : In cancer cell lines, this compound has been shown to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential. It modulates key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
  • Gene Expression Modulation : The compound acts as a transcriptional modulator, upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in malignant cells.
  • Inhibition of Topoisomerases : It inhibits specific enzymes like topoisomerases, essential for DNA replication and transcription, leading to inhibited cell division and induced cell death.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antituberculosis Activity : Effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains, highlighting its potential as an antibiotic agent.
  • Antiviral and Antifungal Properties : Preliminary studies suggest activity against certain viral and fungal pathogens, although further research is needed to establish these effects conclusively.

Interaction with Proteins

This compound shows significant interactions with various proteins:

Protein TargetInteraction TypeEffect
Cytochrome P450Enzyme inhibitionAlters drug metabolism
TopoisomerasesCompetitive inhibitionPrevents DNA replication
Protein KinasesBindingModulates signaling pathways

Study on Anticancer Activity

In a study assessing the anticancer properties of this compound:

  • Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Results : The compound exhibited IC50 values of 10 µM for MCF-7 and 15 µM for HeLa cells after 48 hours of treatment. Apoptosis was confirmed via flow cytometry analysis showing increased annexin V positivity.

Study on Antituberculosis Activity

A study evaluating the effectiveness against MDR-TB:

  • Methodology : Minimum inhibitory concentration (MIC) tests were conducted.
  • Results : The compound displayed MIC values of 0.5 µg/mL against MDR strains, indicating strong antibacterial activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-2-methylimidazo[1,2-a]pyridin-3-amine?

The compound is typically synthesized via a two-step protocol:

  • Step 1 : Condensation of α-bromoacetophenone derivatives with substituted anilines in anhydrous methanol (MeOH) using NaHCO₃ as a base to form intermediate ketones .
  • Step 2 : Cyclization with 2-amino-3-methylpyridine in isopropyl alcohol (i-PrOH) at 80°C, often catalyzed by ZnI₂ (30 mol%) under air, to yield the imidazo[1,2-a]pyridine core . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from bromine substituents .

Q. How is structural characterization performed for this compound?

  • NMR/HRMS : Confirm regiochemistry and purity via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and high-resolution mass spectrometry .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in substituent positioning, particularly for bromine and methyl groups .

Q. What in vitro assays are used to evaluate biological activity?

  • COX-1/COX-2 inhibition : Measure IC₅₀ values using colorimetric or fluorometric assays with purified enzymes. For example, derivatives with a 4-(methylsulfonyl)phenyl group show COX-2 selectivity (IC₅₀ = 0.07–0.39 µM) due to steric interactions with the enzyme’s hydrophobic pocket .
  • Antimicrobial screening : Test against Trypanosoma spp. or Leishmania via Alamar Blue assays, noting substituent-dependent activity (e.g., electron-withdrawing groups enhance potency) .

Advanced Research Questions

Q. How do substituents at C-6 (Br) and C-2 (CH₃) influence pharmacological properties?

  • Bromine : Enhances electrophilicity and binding to target proteins (e.g., COX-2) via halogen bonding. However, it may reduce solubility, requiring formulation optimization .
  • Methyl group : Improves metabolic stability by blocking cytochrome P450 oxidation. Computational studies (DFT) suggest it also modulates electron density in the imidazo ring, affecting binding affinity .

Q. How can contradictory data in biological assays be resolved?

Example: A compound showing high in vitro activity but poor in vivo efficacy might suffer from:

  • Poor pharmacokinetics : Address via prodrug strategies (e.g., esterification of amine groups) .
  • Off-target effects : Use proteomics or CRISPR screening to identify unintended interactions .
  • Data normalization : Ensure consistent assay conditions (e.g., enzyme lot, cell passage number) .

Q. What computational methods predict binding modes with target proteins?

  • Docking (AutoDock Vina) : Model interactions with COX-2 (PDB: 5KIR) or ENR enzyme (PDB: 6S2K), focusing on the sulfonyl group’s role in hydrogen bonding .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, particularly for bromine’s van der Waals contributions .

Q. Methodological Best Practices

Q. How to optimize reaction yields for halogenated imidazo[1,2-a]pyridines?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in SNAr reactions .
  • Catalyst screening : Test Pd-based catalysts for Suzuki couplings to introduce aryl groups at C-2 .

Q. What strategies validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm binding to COX-2 by measuring protein thermal stability shifts .
  • SAR-by-NMR : Use fragment-based screening to identify critical substituents for activity .

Properties

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNKLKPIXFOJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine
6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine
6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine
6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine
6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine
6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.